{N}-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked to a hydrazino-oxoacetamide group. The 1,3-benzodioxole ring, a fused bicyclic structure with two oxygen atoms, is notable for its electron-rich aromatic system, which enhances molecular interactions such as π-π stacking and hydrogen bonding.
This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of analogous compounds (e.g., derivatives 5–9 in ), where N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide reacts with heteroaryl thiols under basic conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c11-13-10(15)9(14)12-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOFIGNSFRMMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains:
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Hydrazine (-NHNH2) : Acts as a nucleophile and participates in condensation reactions.
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Benzodioxole ring : Electron-donating aromatic system that stabilizes intermediates and directs reactivity.
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Oxoacetamide group : Provides sites for cyclization or substitution.
These groups enable reactions such as condensation, cyclization, and substitution, critical for synthesizing bioactive derivatives.
Condensation Reactions
The hydrazine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example:
| Reactant | Product | Conditions |
|---|---|---|
| Benzaldehyde | Benzhydrazone derivative | Reflux in acetic acid |
| Acetone | Ketone hydrazone derivative | Room temperature |
Cyclization Reactions
The oxoacetamide and hydrazine groups can undergo intramolecular cyclization to form heterocycles:
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Formation of triazole rings : Reaction with acid chlorides or diimides under basic conditions.
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Pyrazole derivatives : Possible via condensation with β-diketones.
Substitution Reactions
The benzodioxole methyl group may undergo alkylation or acylation:
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Reaction with alkyl halides : Substitution at the methyl position.
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Reaction with acid anhydrides : Acylation of the hydrazine group.
Reaction Conditions and Optimization
Critical factors include:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of hydrazino compounds exhibit significant anticancer properties. For instance, N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide has been tested for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .
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Antimicrobial Properties :
- The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its hydrazine moiety is believed to contribute to its antimicrobial activity, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
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Neuroprotective Effects :
- Some studies suggest that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are thought to be due to its ability to reduce oxidative stress and inflammation in neuronal cells .
Pharmacological Insights
N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the therapeutic potential and safety profile of the compound:
| Property | Observation |
|---|---|
| Solubility | Moderate solubility in water |
| Bioavailability | High bioavailability observed in preliminary studies |
| Metabolism | Primarily metabolized by liver enzymes |
| Half-life | Approximately 4 hours |
Analytical Chemistry Applications
- Mass Spectrometry :
- Chromatographic Techniques :
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers evaluated the anticancer efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting that this compound could serve as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of {N}-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular pathways. For instance, it may interfere with the function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Hydrazine-Based Moieties
2-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Structure : Features a benzodioxolylmethylene group (C=CH-) instead of a benzodioxolylmethyl (CH2-) linkage. The hydrazine group forms an imine bond (E-configuration confirmed by X-ray) .
- Molecular Formula : C18H17N3O4 (MW: 339.35 g/mol) vs. the target compound’s C10H11N3O4 (MW: 253.22 g/mol).
- Key Differences : The extended conjugation from the imine group may increase UV absorption and reduce solubility compared to the saturated CH2 linkage in the target compound.
VU0152099 (3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide)
- Structure: Replaces the hydrazino-oxoacetamide with a thienopyridine-carboxamide core.
Compounds with Heterocyclic Variations
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Contains a benzisoxazole ring (O and N heteroatoms) with a reactive chloromethyl group.
- Functional Differences: The chloromethyl group allows for facile derivatization, whereas the hydrazino group in the target compound offers hydrogen-bonding sites .
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides
- Structure : Benzimidazole core with a hydrazide linkage.
- Biological Implications: Benzimidazole derivatives are known for antimicrobial activity, suggesting the target compound’s benzodioxole group may confer distinct selectivity .
Functional Group Variations
N-(1-Acetyl-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbonothioyl) Acetamide
- Structure : Acetylated hydrazine with a thiocarbonyl group.
- Stability: The acetyl group reduces hydrazine’s oxidation susceptibility compared to the free hydrazino group in the target compound .
N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide
- Structure : Hydroxy and amide groups without heterocycles.
- Hydrogen Bonding: The hydroxyl group forms stronger hydrogen bonds than the hydrazino group, influencing crystallinity .
Comparative Data Table
Pharmacological and Physical Properties
- Hydrogen Bonding: The hydrazino and oxo groups enable stronger intermolecular interactions than acetylated analogues, impacting crystal packing (as seen in X-ray studies ).
- Lipophilicity: Benzodioxole derivatives generally exhibit moderate logP values (~2.5), whereas thienopyridine analogues (e.g., VU0152099) are more lipophilic (~3.5) .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-hydrazino-2-oxoacetamide exhibited cytotoxic effects, leading to increased apoptosis rates. The compound was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.
Case Study 2: Antioxidant Properties
In a model of oxidative stress induced by hydrogen peroxide, this compound showed a protective effect on cellular viability. The mechanism was attributed to the modulation of intracellular reactive oxygen species (ROS) levels and the enhancement of endogenous antioxidant enzyme activities.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
